

Brd7-IN-2: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Brd7-IN-2

Cat. No.: B12380232

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Abstract

Brd7-IN-2 is a potent and selective inhibitor of Bromodomain-containing protein 7 (BRD7), a critical component of the PBAF chromatin remodeling complex.[1][2] This document provides detailed information for researchers, scientists, and drug development professionals on the procurement, handling, and application of **Brd7-IN-2** in preclinical research, with a focus on its use in prostate cancer studies. Included are purchasing details, key quantitative data, detailed experimental protocols for cellular assays, and diagrams of relevant signaling pathways and experimental workflows.

Product Information and Supplier

Brd7-IN-2 can be procured from the following supplier:

Supplier	Catalog Number	Purity
MedChemExpress	HY-149420	99.21%

Purchasing Information:

Quantity	Price (USD)
5 mg	250
10 mg	400
25 mg	800
50 mg	1280
100 mg	1950

Note: Prices are subject to change. Please refer to the supplier's website for the most current pricing and availability.

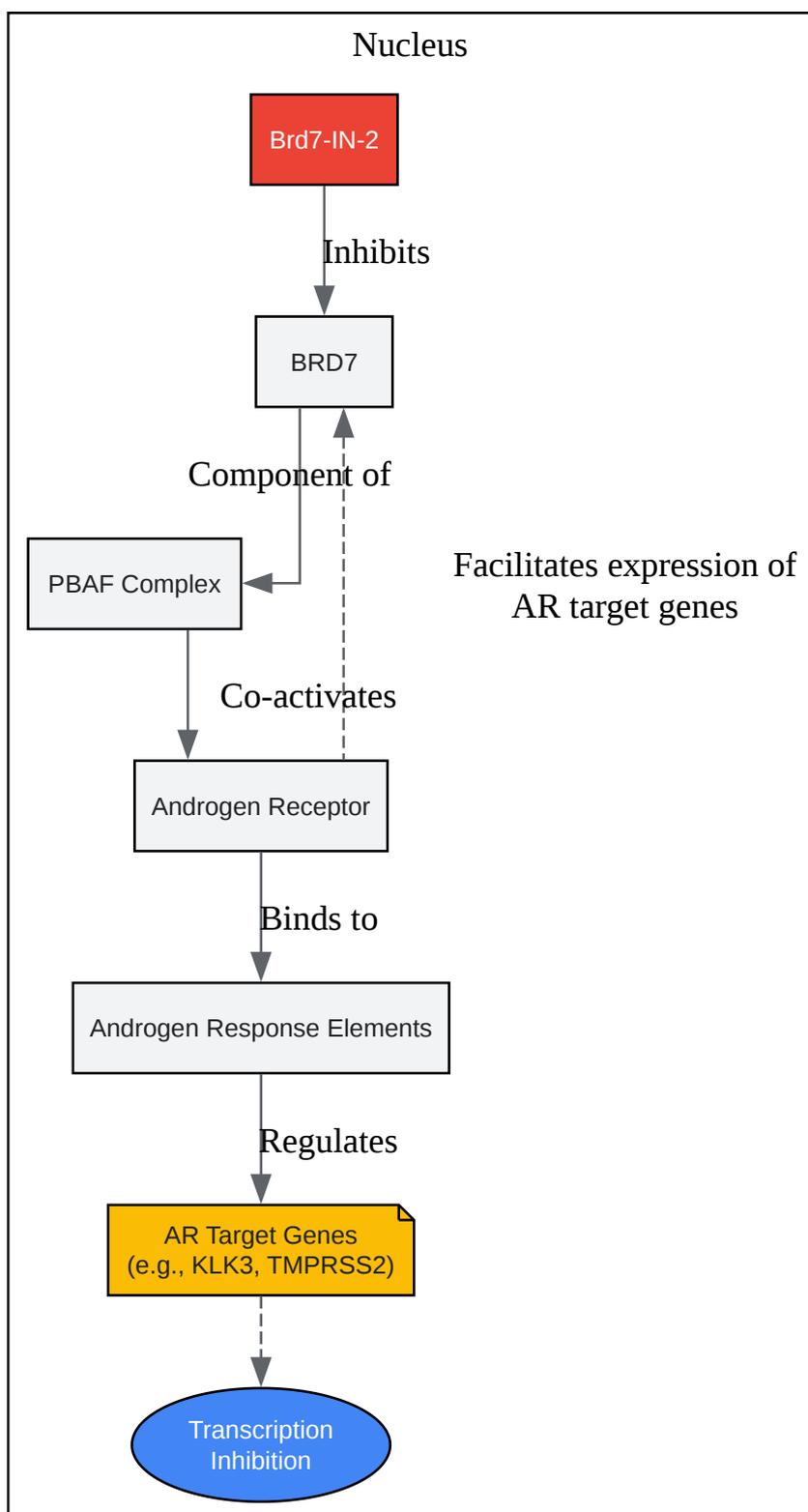
Quantitative Data Summary

Brd7-IN-2 has been characterized by its inhibitory activity and selectivity. The following table summarizes key quantitative data for this compound.

Parameter	Value	Cell Line/System	Reference
IC50 (BRD7)	5.4 μ M	Biochemical Assay	[2]
IC50 (BRD9)	>300 μ M	Biochemical Assay	[2]
Cellular IC50 (BRD7)	1.1 μ M	HEK293T cells	[2]
Cellular IC50 (BRD9)	3.2 μ M	HEK293T cells	

Signaling Pathways

BRD7 is a subunit of the PBAF chromatin remodeling complex and plays a role in regulating gene expression. Its inhibition can impact multiple signaling pathways implicated in cancer, including those related to the androgen receptor (AR).



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Diagram 1. Inhibition of BRD7 by **Brd7-IN-2** and its impact on Androgen Receptor signaling.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of **Brd7-IN-2** in a laboratory setting.

Cell Viability Assay (CellTiter-Glo®)

This protocol is designed to assess the effect of **Brd7-IN-2** on the viability of prostate cancer cell lines.

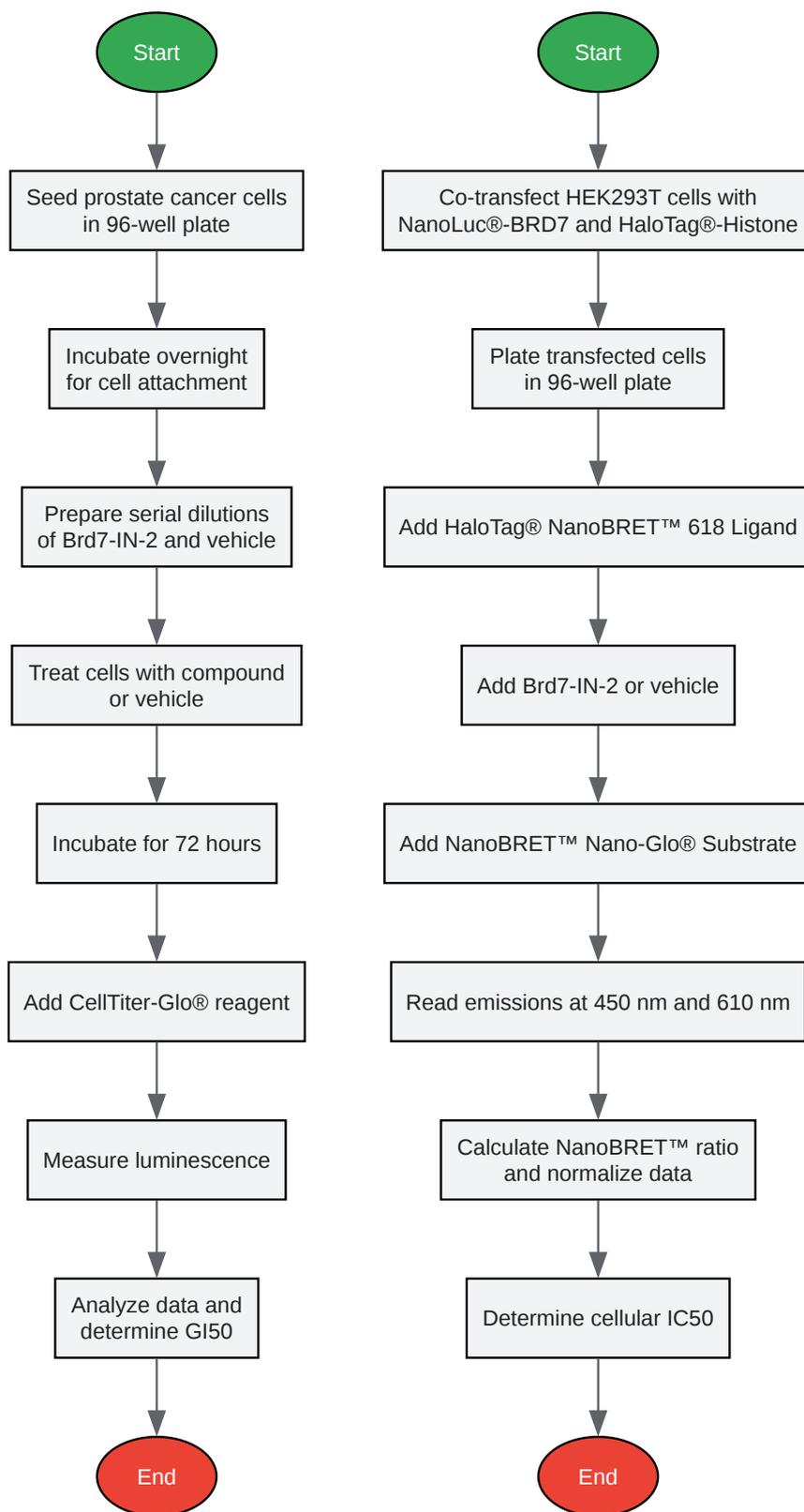
Materials:

- Prostate cancer cell lines (e.g., LNCaP, PC-3)
- Complete cell culture medium
- **Brd7-IN-2**
- DMSO (vehicle control)
- 96-well clear bottom white plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Protocol:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
 - Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment:

- Prepare a 10 mM stock solution of **Brd7-IN-2** in DMSO.
- Perform serial dilutions of the **Brd7-IN-2** stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 μ M). Ensure the final DMSO concentration does not exceed 0.5%.
- Prepare a vehicle control with the same final concentration of DMSO.
- Remove the medium from the cells and add 100 μ L of the medium containing the different concentrations of **Brd7-IN-2** or vehicle control.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Cell Viability Measurement:
 - Equilibrate the CellTiter-Glo® reagent to room temperature.
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment relative to the vehicle control.
 - Plot the cell viability against the log concentration of **Brd7-IN-2** to determine the GI₅₀ (concentration for 50% inhibition of cell growth).



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References

- 1. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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